molecular formula C21H25N3O3 B10903780 Cyclohexanecarboxamide, N-[3-[1-(5-methyl-2-furoylhydrazono)ethyl]phenyl]-

Cyclohexanecarboxamide, N-[3-[1-(5-methyl-2-furoylhydrazono)ethyl]phenyl]-

Cat. No.: B10903780
M. Wt: 367.4 g/mol
InChI Key: VQFBARVHADCFLE-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanecarboxamide, N-[3-[1-(5-methyl-2-furoylhydrazono)ethyl]phenyl]- is a complex organic compound with a unique structure that combines a cyclohexane ring, a carboxamide group, and a furoylhydrazono moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxamide, N-[3-[1-(5-methyl-2-furoylhydrazono)ethyl]phenyl]- typically involves multiple steps, including the formation of the cyclohexane ring, the introduction of the carboxamide group, and the attachment of the furoylhydrazono moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide, N-[3-[1-(5-methyl-2-furoylhydrazono)ethyl]phenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Cyclohexanecarboxamide, N-[3-[1-(5-methyl-2-furoylhydrazono)ethyl]phenyl]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxamide: A simpler analog with a cyclohexane ring and a carboxamide group.

    N-(5-methyl-2-furoyl)hydrazone: A compound with a similar furoylhydrazono moiety.

Uniqueness

Cyclohexanecarboxamide, N-[3-[1-(5-methyl-2-furoylhydrazono)ethyl]phenyl]- is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions and applications that are not possible with simpler analogs.

This article provides a comprehensive overview of Cyclohexanecarboxamide, N-[3-[1-(5-methyl-2-furoylhydrazono)ethyl]phenyl]-, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Further research and exploration are necessary to fully understand and utilize the potential of this compound.

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-[(Z)-1-[3-(cyclohexanecarbonylamino)phenyl]ethylideneamino]-5-methylfuran-2-carboxamide

InChI

InChI=1S/C21H25N3O3/c1-14-11-12-19(27-14)21(26)24-23-15(2)17-9-6-10-18(13-17)22-20(25)16-7-4-3-5-8-16/h6,9-13,16H,3-5,7-8H2,1-2H3,(H,22,25)(H,24,26)/b23-15-

InChI Key

VQFBARVHADCFLE-HAHDFKILSA-N

Isomeric SMILES

CC1=CC=C(O1)C(=O)N/N=C(/C)\C2=CC(=CC=C2)NC(=O)C3CCCCC3

Canonical SMILES

CC1=CC=C(O1)C(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.